molecular formula C12H10N2S2 B1592031 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione CAS No. 612507-13-8

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione

Cat. No.: B1592031
CAS No.: 612507-13-8
M. Wt: 246.4 g/mol
InChI Key: VHCDCUWOPDPJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione is a complex organic compound with a molecular formula of C12H10N2S2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with amines under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, is crucial to achieving optimal results.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides and sulfones.

  • Reduction: Reduction reactions typically yield the corresponding thiol derivatives.

Scientific Research Applications

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione has found applications in several scientific fields:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

  • Industry: The compound's unique properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • Olanzapine

  • Risperidone

  • Quetiapine

  • Ziprasidone

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological activities. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H10N2OS
  • Molecular Weight : 230.29 g/mol
  • CAS Number : 221176-49-4
  • IUPAC Name : 2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-thione

The biological activity of this compound primarily involves modulation of the GABA-A receptor. Benzodiazepines typically enhance the effect of the neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor sites, leading to increased inhibitory neurotransmission in the central nervous system (CNS) .

Key Mechanisms:

  • GABA-A Receptor Agonism : The compound acts as a positive allosteric modulator of GABA-A receptors, enhancing their response to GABA.
  • Neurotransmitter Interaction : It may influence other neurotransmitter systems, including serotonin and dopamine pathways, although specific interactions for this compound require further elucidation .

Biological Activity and Therapeutic Applications

The compound has shown promise in various therapeutic areas:

1. Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit anxiolytic properties. Studies suggest that this compound may reduce anxiety-like behaviors in animal models .

2. Antipsychotic Potential

As an impurity related to Olanzapine (an antipsychotic), it may have implications in treating psychotic disorders. Its biological activity could be linked to its structural similarities with established antipsychotics .

3. Sedative Effects

The sedative properties of this compound can be attributed to its action on GABA receptors, which is beneficial for managing insomnia and related sleep disorders .

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of thieno-benzodiazepines:

StudyFindings
Study 1 Demonstrated anxiolytic effects in rodent models using a similar thieno-benzodiazepine structure.
Study 2 Investigated the sedative effects and found significant reductions in locomotor activity in treated subjects.
Study 3 Explored potential neuroprotective properties against oxidative stress in neuronal cells.

Toxicology and Side Effects

While benzodiazepines are generally well-tolerated, side effects can include sedation, cognitive impairment, and dependence issues. Special populations such as the elderly may experience heightened sensitivity to these effects .

Properties

IUPAC Name

2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-7-6-8-11(15)13-9-4-2-3-5-10(9)14-12(8)16-7/h2-6,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCDCUWOPDPJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610708
Record name 2-Methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612507-13-8
Record name 2-Methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2-methyl-4,9-dihydro-3-thia-4,9-diazabenzo[f]azulene-10-one (21 g, 0.09 mol) and phosphorus pentasulfide (53 g, 0.12 mol) in pyridine (350 mL) and stir at room temperature overnight, heat at reflux for 5 h. Cool to room temperature to allow precipitate to settle, collect solid by filtration, wash cake with cold ethanol/water and air-dry for a few minutes to obtain 29 g of crude material. Take up solid in a small amount of pyridine, add a like volume of ethanol/water, sonicate for a few minutes and collect again by filtration. Air-dry cake, then place in the vacuum oven at 40° C. for 48 h to obtain 15.9 g of the title compound as an orange solid, which was used directly on the next step without further purification: melting point: 259.0-259.5° C.; Mass spectrum (APCI): m/z=247.0 (M+1).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione
Reactant of Route 2
Reactant of Route 2
2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione
Reactant of Route 3
Reactant of Route 3
2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione
Reactant of Route 4
Reactant of Route 4
2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione
Reactant of Route 5
Reactant of Route 5
2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione
Reactant of Route 6
2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.